2-Fluoro-6-(methylamino)benzonitrile
Overview
Description
2-Fluoro-6-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a fluorine atom and a nitrile group attached to it . The nitrile group consists of a carbon triple-bonded to a nitrogen .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 150.16 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Spectroscopic Analysis
The study by Sundaraganesan et al. (2009) employs quantum mechanical calculations to analyze the molecular structure and vibrational spectroscopic properties of 2-fluoro-5-methylbenzonitrile, a compound closely related to 2-Fluoro-6-(methylamino)benzonitrile. This research provides insights into the compound's energies, geometries, and vibrational wavenumbers, demonstrating its potential for various scientific applications, particularly in understanding molecular behavior through spectroscopic methods (Sundaraganesan, Elango, Sebastian, & Subramani, 2009).
Electrochemical Fluorination
Research by Shainyan et al. (2004) focuses on the electrochemical fluorination of benzamide and acetanilide, revealing the selective fluorination process at the aromatic ring rather than the amide group. This process yields various fluorinated products, including benzonitriles, showcasing a method to introduce fluorine atoms into aromatic compounds, which is significant for the development of new materials and pharmaceuticals (Shainyan, Danilevich, Grigor’eva, & Chuvashev, 2004).
Synthesis of Receptor Antagonists
Li Zhi-yu (2012) discusses the synthesis of the androgen receptor antagonist MDV3100, where 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile and 4-Amino-2-fluoro-N-methylbenzamide are synthesized from related fluoro-benzonitriles. This process highlights the utility of fluoro-benzonitriles in synthesizing compounds with potential therapeutic applications, particularly in treating conditions like prostate cancer (Li Zhi-yu, 2012).
Radiochemistry Applications
Ohkubo et al. (2021) present the automated radiosynthesis of two 18F-labeled tracers, including one that utilizes a compound similar to this compound for imaging hypoxia and tau pathology. This study exemplifies the application of fluoro-benzonitriles in developing radiotracers for clinical imaging, aiding in the diagnosis and understanding of various diseases (Ohkubo et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Properties
IUPAC Name |
2-fluoro-6-(methylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORADRWTTKWYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541635 | |
Record name | 2-Fluoro-6-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96783-85-6 | |
Record name | 2-Fluoro-6-(methylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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